7-Methoxy-1,3-dimethyl-indole: Chemical Architecture, Physicochemical Profiling, and AhR Modulation
7-Methoxy-1,3-dimethyl-indole: Chemical Architecture, Physicochemical Profiling, and AhR Modulation
Introduction & Core Rationale
In the landscape of medicinal chemistry and molecular biology, indole derivatives represent a "privileged scaffold" capable of interacting with a diverse array of biological targets. Among these, 7-Methoxy-1,3-dimethyl-indole (CAS: 86915-21-1) has emerged as a specialized molecular probe. Characterized by its electron-rich aromatic system and highly specific substitution pattern, this compound is primarily utilized in the interrogation of the Aryl Hydrocarbon Receptor (AhR) pathway [1].
This technical guide provides an in-depth analysis of the structural chemistry, physical properties, and mechanistic utility of 7-Methoxy-1,3-dimethyl-indole. By detailing self-validating experimental workflows and synthesis protocols, this whitepaper equips drug development professionals and research scientists with the foundational logic required to deploy this compound effectively in in vitro models.
Structural Chemistry & Physicochemical Properties
The molecular architecture of 7-Methoxy-1,3-dimethyl-indole consists of a bicyclic indole core modified with a methoxy group at the C7 position and methyl groups at the N1 and C3 positions.
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The 7-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic system. This modification is critical for enhancing π−π stacking interactions within hydrophobic protein binding pockets [2].
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The 1,3-Dimethyl Substitution: The N-methylation (C1) removes the hydrogen-bond donor capacity of the indole nitrogen, thereby increasing the molecule's overall lipophilicity and membrane permeability. The C3 methyl group provides steric bulk that can dictate binding orientation and protect the C3 position from rapid metabolic oxidation.
Quantitative Data Summary
The table below consolidates the critical physicochemical and safety data for 7-Methoxy-1,3-dimethyl-indole to facilitate rapid reference during experimental design [3].
| Property | Value / Description |
| IUPAC Name | 7-Methoxy-1,3-dimethyl-1H-indole |
| CAS Registry Number | 86915-21-1 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Pale yellow to off-white viscous oil or low-melting solid |
| Solubility Profile | Soluble in DMSO ( ≥ 20 mg/mL), DMF, Dichloromethane, Ethyl Acetate. Insoluble in water. |
| LogP (Estimated) | ~2.8 - 3.1 (Highly lipophilic) |
| GHS Hazard Classification | Warning (H302: Harmful if swallowed, H315: Skin irritation, H319: Eye irritation, H335: Respiratory irritation) |
Mechanistic Profiling: Aryl Hydrocarbon Receptor (AhR) Agonism
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated basic helix-loop-helix transcription factor. Historically known for regulating xenobiotic metabolism, AhR is now recognized as a critical modulator of immune responses, cell cycle regulation, and tumor microenvironments.
Causality of Binding: Research indicates that methoxy-substituted indoles act as potent agonists of the human AhR [1]. The lipophilic nature of 7-Methoxy-1,3-dimethyl-indole allows it to passively diffuse across the cell membrane. Upon entering the cytosol, the compound's electron-rich core and specific steric profile allow it to bind with high affinity to the PAS-B domain of the inactive AhR complex. This binding event triggers a conformational change that forces the dissociation of chaperone proteins (HSP90, p23, XAP2), exposing a nuclear localization sequence.
Fig 1: Mechanism of AhR pathway activation by 7-Methoxy-1,3-dimethyl-indole.
Synthetic Methodology & Validation
For researchers requiring de novo synthesis or derivatization, the generation of 7-Methoxy-1,3-dimethyl-indole is typically achieved via the N-methylation of 7-methoxy-3-methylindole.
Step-by-Step N-Methylation Protocol
Causality of Reagent Selection: Sodium hydride (NaH) is employed to irreversibly deprotonate the weakly acidic indole N-H ( pKa≈16.2 ), generating a highly nucleophilic indolide anion. Methyl iodide (MeI) is then introduced as a highly electrophilic methylating agent, ensuring rapid and complete N-alkylation via an SN2 mechanism. Anhydrous DMF is utilized as an aprotic polar solvent to solvate the ion pair, thereby maximizing the nucleophilicity of the indolide anion.
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Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 7-methoxy-3-methylindole (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).
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Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases.
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Alkylation: Dropwise, add Methyl Iodide (MeI, 1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
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Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Self-Validating System: The success of this protocol is confirmed analytically. The complete disappearance of the N-H stretch ( ∼ 3400 cm⁻¹) in FT-IR and the emergence of a distinct N-CH₃ singlet ( ∼ 3.7 ppm) in ¹H-NMR serve as internal validations of complete conversion.
In Vitro Experimental Workflows: AhR Activation Assay
To quantify the efficacy of 7-Methoxy-1,3-dimethyl-indole as an AhR agonist, researchers typically measure the downstream transcriptional upregulation of the CYP1A1 gene using Reverse Transcription Quantitative PCR (RT-qPCR).
Step-by-Step RT-qPCR Protocol
Causality of Model Selection: HepG2 (human hepatocellular carcinoma) cells are selected for this workflow due to their high basal expression of AhR and robust, highly reproducible CYP1A1 induction response upon ligand exposure.
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Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.
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Compound Treatment: Prepare a 10 mM stock solution of 7-Methoxy-1,3-dimethyl-indole in molecular-grade DMSO. Treat cells with varying concentrations (e.g., 1 μM, 5 μM, 10 μM) for 24 hours.
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Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline expression, and a positive control (e.g., 10 nM TCDD or 1 μM FICZ) to confirm the dynamic range and sensitivity of the assay.
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RNA Extraction: Aspirate media, wash cells with cold PBS, and lyse directly in the well using TRIzol reagent. Extract total RNA and quantify purity using a spectrophotometer (A260/280 ratio must be ≥ 1.9).
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cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.
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qPCR Amplification: Perform qPCR using SYBR Green master mix and specific primers for CYP1A1.
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Self-Validation Step: Utilize dual housekeeping genes (e.g., GAPDH and ACTB) to normalize CYP1A1 expression, eliminating artifacts from variations in RNA input or reverse transcription efficiency.
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Data Analysis: Calculate relative fold change using the 2−ΔΔCt method.
Fig 2: Step-by-step in vitro workflow for evaluating CYP1A1 gene induction.
Safety, Handling, and Storage
As a biologically active research chemical, 7-Methoxy-1,3-dimethyl-indole must be handled with standard laboratory safety precautions [3].
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Storage: Store the neat compound at -20 °C in a tightly sealed container, protected from light and moisture, to prevent oxidative degradation of the electron-rich indole core. Solutions in DMSO should be aliquoted and stored at -80 °C, avoiding repeated freeze-thaw cycles.
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PPE: Utilization of nitrile gloves, safety goggles, and a laboratory coat is mandatory. All synthetic manipulations and powder handling must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with respiratory irritation (H335).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole." PubChem. URL:[Link]
